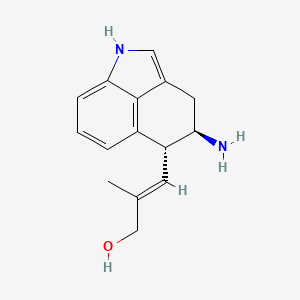
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is a complex organic compound that combines a sugar molecule (D-Galactose) with a phosphate group and a perfluorinated alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-Galactose are protected using suitable protecting groups to prevent unwanted reactions.
Phosphorylation: The protected D-Galactose is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Introduction of Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is introduced through a nucleophilic substitution reaction, where the protected phosphorylated D-Galactose reacts with a perfluorinated alkyl halide.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the D-Galactose moiety.
Reduction: Reduction reactions may target the phosphate group or the perfluorinated alkyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates are used for substitution reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Surfactants: The compound’s amphiphilic nature makes it useful as a surfactant in various chemical processes.
Catalysis: It can act as a catalyst or catalyst support in organic reactions.
Biology
Drug Delivery: The compound’s ability to interact with biological membranes makes it a potential candidate for drug delivery systems.
Biomolecular Interactions: It can be used to study interactions between carbohydrates and proteins.
Medicine
Imaging Agents: The perfluorinated alkyl chain can enhance the compound’s properties as a contrast agent in imaging techniques such as MRI.
Therapeutics: Potential use in developing new therapeutic agents targeting specific molecular pathways.
Industry
Coatings: The compound’s unique properties make it suitable for use in coatings and surface treatments.
Electronics: It can be used in the fabrication of electronic components due to its stability and conductivity.
Wirkmechanismus
The mechanism of action of D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) involves its interaction with specific molecular targets and pathways. The D-Galactose moiety can interact with carbohydrate-binding proteins, while the perfluorinated alkyl chain can influence membrane dynamics and permeability. The phosphate group may participate in phosphorylation or dephosphorylation reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Galactose 6-phosphate: A simpler compound lacking the perfluorinated alkyl chain.
Perfluorooctyl phosphate: Lacks the D-Galactose moiety.
D-Galactose derivatives: Various derivatives with different functional groups.
Uniqueness
D-Galactose 6-(sodium 1,7-di-(perfluorooctyl)-3-heptyl phosphate) is unique due to the combination of a sugar moiety, a phosphate group, and a perfluorinated alkyl chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in multiple fields.
Eigenschaften
CAS-Nummer |
172916-26-6 |
|---|---|
Molekularformel |
C29H24F34NaO9P |
Molekulargewicht |
1216.4 g/mol |
IUPAC-Name |
sodium;(2R,3R,4S,5R)-3,4,5-trihydroxy-6-[hydroxy(1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-tetratriacontafluorotricosan-11-yloxy)phosphoryl]oxy-1-oxohexan-2-olate |
InChI |
InChI=1S/C29H24F34O9P.Na/c30-14(31,16(34,35)18(38,39)20(42,43)22(46,47)24(50,51)26(54,55)28(58,59)60)5-2-1-3-9(72-73(69,70)71-8-11(66)13(68)12(67)10(65)7-64)4-6-15(32,33)17(36,37)19(40,41)21(44,45)23(48,49)25(52,53)27(56,57)29(61,62)63;/h7,9-13,66-68H,1-6,8H2,(H,69,70);/q-1;+1/t9?,10-,11+,12+,13-;/m0./s1 |
InChI-Schlüssel |
UNUOEXOEUBKHFU-MEKICJLKSA-N |
Isomerische SMILES |
C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CC(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OCC(C(C(C(C=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


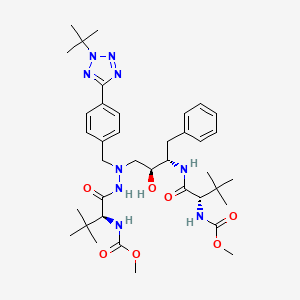

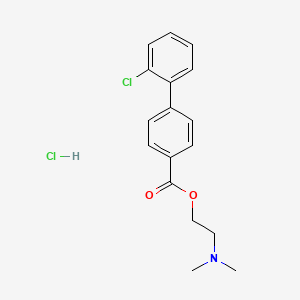

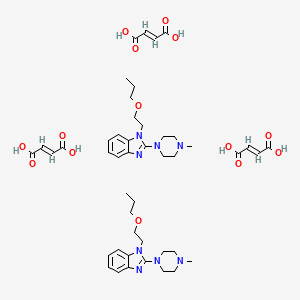

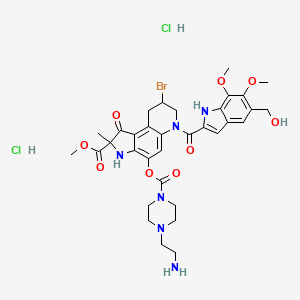



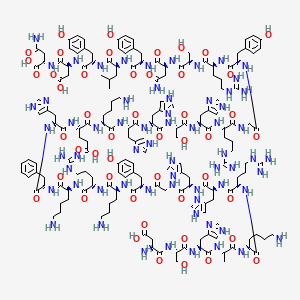
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)

